molecular formula C9H8FN B1605035 2-(4-Fluorophenyl)propanenitrile CAS No. 51965-61-8

2-(4-Fluorophenyl)propanenitrile

Cat. No. B1605035
Key on ui cas rn: 51965-61-8
M. Wt: 149.16 g/mol
InChI Key: JPTHCYFZRSLQMW-UHFFFAOYSA-N
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Patent
US04778887

Procedure details

A mixture of 68 parts of 4-fluorobenzeneacetonitrile, 180 parts of ethyl carbonate, 100 parts of a sodium methoxide solution 30% and 200 parts of dimethylbenzene was distilled till an internal temperature of 110° C. was reached. The distillate was cooled and 80 parts of 2-propanol were added, followed by the dropwise addition of 63 parts of methyl sulfate at room temperature (exothermic reaction: temperature rose to 80° C.). The remaining 120 parts of 2-propanol were added while stirring vigorously. Upon completion, stirring was continued for 20 hours. Then there were added 56 parts of potassium hydroxide (exothermic reaction: temperature rose to 75° C.). The whole was stirred and refluxed for 30 minutes. The reaction mixture was cooled and poured into 750 parts of water. The aqueous phase was separated and extracted with methylbenzene. The extract was dried, filtered and evaporated. The oily residue was distilled, yielding 54 parts of 4-fluoro-α-methylbenzeneacetonitrile; bp. 110°- 115° C. at 11 mm. pressure (intermediate 1).
[Compound]
Name
68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[C:11](=O)([O-])OCC.C[O-].[Na+].[OH-].[K+]>O.CC(O)C.CC1C=CC=CC=1C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
68
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled till an internal temperature of 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
The distillate was cooled
ADDITION
Type
ADDITION
Details
80 parts of 2-propanol were added
ADDITION
Type
ADDITION
Details
followed by the dropwise addition of 63 parts of methyl sulfate at room temperature
CUSTOM
Type
CUSTOM
Details
(exothermic reaction: temperature rose to 80° C.)
STIRRING
Type
STIRRING
Details
Upon completion, stirring
STIRRING
Type
STIRRING
Details
The whole was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylbenzene
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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